molecular formula C22H20N2O2 B6115255 5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one

5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one

Cat. No.: B6115255
M. Wt: 344.4 g/mol
InChI Key: QAISIGSVWMNOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one” is a uniquely functionalized derivative of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one . It has been synthesized and evaluated for potential antileishmanial efficacy against visceral leishmaniasis (VL) .


Synthesis Analysis

The synthesis of this compound involves a post-Ugi modification strategy . The production of new hybrid molecules was carried out using a two-stage method . The reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides . The reaction of the latter with DMAD led to the target compound in high yields .


Molecular Structure Analysis

The molecular structure of this compound includes fragments of pyrrolo[3,2,1-ij]quinolin-2-one and thiazole, connected through a hydrazine linker .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of intermediate A in the first step, which undergoes subsequent intramolecular nucleophilic cyclization with participation of the N atom and the ester C=O group to form a five-membered cyclic system B .


Physical and Chemical Properties Analysis

The in vitro pharmacokinetic study ascertained the stability of the compound in both simulated gastric fluid and simulated intestinal fluid .

Mechanism of Action

Target of Action

The primary targets of this compound are the Xa and XIa factors . These factors play a crucial role in the coagulation cascade, which is a complex process that leads to blood clotting. Inhibition of these factors can prevent the formation of blood clots, making this compound potentially useful in the treatment of conditions such as deep vein thrombosis and pulmonary embolism .

Mode of Action

The compound interacts with its targets (Xa and XIa factors) by binding to their active sites, thereby inhibiting their function . This results in the prevention of the conversion of prothrombin to thrombin, a key step in the coagulation cascade. By inhibiting this step, the compound effectively prevents the formation of blood clots .

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway that leads to blood clotting. By inhibiting the Xa and XIa factors, the compound prevents the conversion of prothrombin to thrombin, thereby stopping the formation of fibrin, the main component of blood clots . The downstream effects of this include a reduction in the risk of conditions caused by blood clots, such as stroke and heart attack .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial in determining its bioavailability. In vitro pharmacokinetic studies have confirmed the stability of this compound in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound could be effectively absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of the Xa and XIa factors, leading to a reduction in the formation of thrombin . This, in turn, prevents the formation of fibrin and the subsequent formation of blood clots . At the cellular level, this can prevent the blockage of blood vessels, thereby reducing the risk of conditions such as stroke and heart attack .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH and temperature can affect the compound’s stability and its interaction with its targets . Furthermore, the presence of other substances in the body, such as food or other drugs, can also influence the compound’s absorption and metabolism, thereby affecting its efficacy .

Safety and Hazards

All the active compounds passed the PAINS filter and showed no toxicity in in silico predictions .

Biochemical Analysis

Biochemical Properties

5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as factor Xa and XIa, which are involved in blood coagulation . Additionally, it interacts with various proteins, potentially altering their function and activity. The nature of these interactions often involves binding to active sites or allosteric sites, leading to inhibition or activation of the target biomolecule.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of factor Xa and XIa involves binding to the active sites of these enzymes, preventing their normal function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticoagulant activity . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Understanding the dosage effects is essential for determining the therapeutic window and ensuring the compound’s safe use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, leading to changes in metabolite levels and metabolic flux . For example, this compound can inhibit enzymes involved in the synthesis of inflammatory mediators, reducing their production and modulating the inflammatory response. Additionally, it may affect the metabolism of other drugs or endogenous compounds, influencing their pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to different cellular compartments. Its localization and accumulation within tissues depend on factors such as tissue perfusion, binding affinity to cellular components, and metabolic stability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization could affect cellular energy metabolism.

Properties

IUPAC Name

10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-14-11-16-7-4-8-18-20(16)24(14)13-19(21(18)25)22(26)23-10-9-15-5-2-3-6-17(15)12-23/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAISIGSVWMNOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.